Product packaging for methyl 2-[(3R)-pyrrolidin-3-yl]acetate(Cat. No.:)

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

Cat. No.: B13114518
M. Wt: 143.18 g/mol
InChI Key: QKONQSPVWNDJJQ-ZCFIWIBFSA-N
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Description

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate (CAS 1024586-63-7) is a chiral ester of the pyrrolidine class that serves as a versatile building block in medicinal chemistry and organic synthesis. With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol , this compound features a stereospecific (R)-configuration at the 3-position of the pyrrolidine ring, making it a valuable precursor for the synthesis of enantiomerically pure compounds. Its primary research application lies in its role as a key synthetic intermediate for the development of pharmaceutical agents, where the pyrrolidine motif is a common feature in bioactive molecules. The compound is also available as a hydrochloride salt (CAS 1024038-31-0) for enhanced stability . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B13114518 methyl 2-[(3R)-pyrrolidin-3-yl]acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

QKONQSPVWNDJJQ-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCNC1

Canonical SMILES

COC(=O)CC1CCNC1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 3r Pyrrolidin 3 Yl Acetate

Stereoselective Synthesis Routes and Diastereomeric Control

The construction of the 3-substituted pyrrolidine (B122466) ring with the correct stereochemistry at the C3 position is a critical challenge in the synthesis of methyl 2-[(3R)-pyrrolidin-3-yl]acetate. Stereoselective strategies are employed to control the relative and absolute configuration of the newly formed stereocenters. These methods often involve the use of chiral starting materials, auxiliaries, or catalysts to direct the stereochemical outcome of the reaction.

Asymmetric Synthesis Approaches to the Pyrrolidine Core

The asymmetric synthesis of the pyrrolidine core is fundamental to obtaining the desired (3R) stereoisomer of the target compound. Various approaches have been developed to introduce chirality effectively during the formation of the pyrrolidine ring.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolidines. mdpi.com Chiral secondary amines, such as proline and its derivatives, are often used to catalyze reactions through enamine or iminium ion intermediates, enabling the enantioselective formation of C-C and C-N bonds. For instance, the conjugate addition of nitromethane (B149229) to alkylidenemalonates, catalyzed by cinchona-alkaloid derived thiourea (B124793) organocatalysts, provides a route to substituted pyrrolidine-3-carboxylic acid derivatives with high enantioselectivity. rsc.org This methodology could be adapted for the synthesis of precursors to this compound.

Catalyst TypeReactionKey Features
Cinchona-alkaloid derived thioureaConjugate addition of nitromethane to alkylidenemalonatesHigh enantioselectivity, formation of substituted pyrrolidine-3-carboxylic acid derivatives. rsc.org
Proline and its derivativesMichael additions, Aldol reactions, Mannich reactionsFormation of enamine/iminium ion intermediates, versatile for various bond formations. mdpi.com

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of substituted pyrrolidines, chiral auxiliaries can be attached to either the nitrogen or a carbon atom of the precursor molecule to control the facial selectivity of key bond-forming steps. For example, the diastereoselective alkylation of an N-acyloxazolidinone derived from a pyrrolidine precursor can be used to introduce the acetate (B1210297) side chain with high stereocontrol.

Transition metal catalysis offers a highly efficient means of achieving asymmetric transformations. nih.gov In the context of pyrrolidine synthesis, palladium-catalyzed reactions are particularly prominent. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can directly furnish 3-substituted pyrrolidines. nih.govchemrxiv.org Furthermore, palladium-catalyzed [3+2] cycloaddition reactions of trimethylenemethane with imines, using chiral phosphoramidite (B1245037) ligands, provide an enantioselective route to functionalized pyrrolidines. nih.gov Asymmetric hydrogenation of a suitable unsaturated precursor, catalyzed by a chiral rhodium or ruthenium complex, is another powerful method to establish the desired stereocenter.

Metal/Ligand SystemReaction TypeKey Features
Palladium / Chiral Phosphoramidite[3+2] CycloadditionEnantioselective formation of the pyrrolidine ring from imines and trimethylenemethane. nih.gov
Palladium / P(o-Tol)3HydroarylationDirect synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines. nih.govchemrxiv.org
Rhodium or Ruthenium / Chiral Phosphine (B1218219)Asymmetric HydrogenationEnantioselective reduction of a C=C bond in a pyrrolidine precursor.

Enantioselective Control in this compound Formation

Achieving high enantioselectivity is crucial for the synthesis of the target compound. This is often accomplished by employing chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate. Asymmetric [3+2] cycloaddition reactions are a powerful tool for this purpose. For instance, the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex, can generate highly substituted pyrrolidines with excellent enantiomeric excess. nih.gov A specific example is the silver acetate and cinchona alkaloid-catalyzed [3+2] cycloaddition of an imino ester with methyl acrylate, which provides a direct route to a highly substituted pyrrolidine with significant enantiomeric control. nih.gov

Diastereoselective Strategies for Pyrrolidine Ring Construction and Functionalization

In addition to enantiocontrol, diastereoselectivity is critical when multiple stereocenters are present or being formed. Diastereoselective strategies aim to control the relative configuration of these stereocenters. Three-component reactions catalyzed by Lewis acids, such as Yb(OTf)3, have been developed for the diastereoselective synthesis of pyrrolidines from aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.orgacs.org These reactions often proceed with high diastereoselectivity, favoring a specific arrangement of the substituents on the pyrrolidine ring. organic-chemistry.org Another powerful method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can produce densely substituted pyrrolidines with high diastereoselectivity. ua.esacs.org

Innovative Synthetic Transformations for this compound

The synthesis of functionalized pyrrolidines such as this compound relies on a toolkit of advanced organic reactions. These methods are designed not only to construct the five-membered heterocyclic core but also to introduce substituents with precise stereochemical control.

Reductive Amination and N-Alkylation Strategies for Pyrrolidine Nitrogen

Reductive amination is a cornerstone in the synthesis of N-substituted pyrrolidines, often involving the reaction of a dicarbonyl compound with a primary amine. For instance, the iridium-catalyzed successive reductive amination of 1,4-diketones with anilines using formic acid as a hydrogen donor provides a practical route to N-aryl-substituted pyrrolidines in good to excellent yields. This transfer hydrogenation process is notable for its operational simplicity and the use of water as a potential solvent, highlighting its applicability in sustainable synthesis.

Direct N-alkylation of the pyrrolidine nitrogen is another critical transformation for diversifying the core structure. Traditional methods using alkyl halides can suffer from overalkylation and the formation of stoichiometric salt byproducts. Modern approaches circumvent these issues. A robust, ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been developed. nih.gov This method is atom-economic, proceeds without a base, and crucially, retains the stereochemical integrity of the chiral center. nih.gov The use of a diphenylphosphate additive was found to be critical for enhancing reactivity and selectivity. nih.gov

Table 1: Ruthenium-Catalyzed N-Alkylation of Phenylalanine Pentyl Ester with Various Alcohols

Entry Alcohol Substrate Product Yield (%) Enantiomeric Excess (ee) Retention (%)
1 4-Methylbenzyl alcohol 3a >99 97
2 4-Methoxybenzyl alcohol 3b 98 98
3 1-Pentanol 3c 71 97
4 2-Thiophenemethanol 3d 99 98

Data sourced from a study on direct catalytic N-alkylation of α-amino acid esters. nih.gov

For the synthesis of secondary amines without overalkylation, N-aminopyridinium salts have been introduced as effective ammonia (B1221849) surrogates. nih.gov These salts undergo selective mono-alkylation to form a transient pyridinium (B92312) ylide intermediate, followed by in situ removal of the pyridinium group to yield the desired secondary amine. nih.gov This self-limiting strategy overcomes the classical challenge of increased nucleophilicity upon alkylation. nih.gov

Cycloaddition Reactions in the Formation of Pyrrolidine Derivatives

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and widely utilized method for the stereoselective synthesis of the pyrrolidine ring. nih.gov This reaction allows for the rapid construction of densely substituted pyrrolidines with the simultaneous creation of multiple stereogenic centers. nih.gov Azomethine ylides, often generated in situ from the condensation of an amine and an aldehyde or the ring-opening of an aziridine, react with a dipolarophile (e.g., an activated alkene) to form the five-membered ring.

Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions represent an efficient approach, using glycine (B1666218) derivatives as building blocks to generate azomethine ylides. rsc.org This strategy is advantageous due to its high atom economy and the generation of minimal byproducts. rsc.org The versatility of this method allows for the synthesis of a wide array of complex, polycyclic pyrrolidine-containing structures. For example, a one-pot, three-component reaction involving an amine, an aldehyde, and an olefinic oxindole (B195798) can produce spirooxindole-pyrrolidines with high diastereoselectivity. acs.org

The stereochemical outcome of these reactions can often be controlled by chiral catalysts or auxiliaries. Chiral N-tert-butanesulfinylazadienes have been used as dipolarophiles in reactions with azomethine ylides, catalyzed by silver carbonate, to produce highly functionalized proline derivatives with excellent regio- and diastereoselectivity. acs.org

Rearrangement Reactions in the Context of Pyrrolidine-Based Scaffolds

Sigmatropic rearrangements and ring contraction/expansion reactions provide elegant pathways to pyrrolidine-based scaffolds, often leading to complex structures from simpler precursors.

The aza-Cope rearrangement-Mannich cyclization is a tandem reaction sequence that efficiently produces substituted pyrrolidines. emich.edu This process involves a emich.eduemich.edu-sigmatropic rearrangement of an iminium cation, followed by an intramolecular Mannich cyclization of the resulting enol onto the transposed iminium ion. acs.org This reaction is highly effective for creating several bonds in a single, stereoselective step. emich.edu The use of Lewis acids can catalyze the reaction, and microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. emich.edu The stereoselectivity can be rationalized by chair-like transition states, allowing for effective transfer of chirality. baranlab.org

The Schmidt reaction offers another route to pyrrolidine derivatives. The intramolecular Schmidt reaction of ω-azido carboxylic acids, promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), yields 2-substituted pyrrolidines. organic-chemistry.org Similarly, the reaction of γ-azido ketones can lead to the formation of lactams, which are valuable precursors to pyrrolidines. This rearrangement proceeds through the intramolecular trapping of an N-acyliminium ion or isocyanate intermediate. thieme-connect.comchimia.ch

Ring contraction reactions provide a novel "skeletal editing" strategy to access pyrrolidines from more abundant six-membered rings. A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp These products serve as versatile synthons for further functionalization. nih.govosaka-u.ac.jp Another approach involves the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like PhI(OAc)₂, which proceeds through an iminium ion intermediate that is trapped to yield the corresponding pyrrolidine derivative. researchgate.net

C(sp³)-H Activation Strategies in Pyrrolidine Synthesis

Direct functionalization of unactivated C(sp³)-H bonds is a frontier in organic synthesis, offering a more atom- and step-economical approach to modifying existing molecular scaffolds. These strategies have been successfully applied to the pyrrolidine ring, allowing for late-stage functionalization at positions that are otherwise difficult to access.

Palladium-catalyzed C-H activation is a prominent method. Using directing groups, such as aminoquinoline amides attached at the C3 position, allows for regio- and stereoselective arylation at the C4 position of the pyrrolidine ring. Mechanistic studies have shown that while C-H activation may occur at both the cis and trans C4 positions, the cis-selectivity of the final product arises from the higher strain of the trans-palladacycle intermediate.

Ligand-assisted, palladium-catalyzed C-H alkenylation of aliphatic amines provides a route to functionalized pyrrolidines through a 5-membered-ring cyclopalladation pathway. The use of an amino-acid-derived ligand renders the C-H activation step reversible, which promotes the otherwise challenging alkenylation process.

Table 2: Comparison of C-H Activation Strategies for Pyrrolidine Functionalization

Strategy Catalyst/Reagent Position Functionalized Key Feature
C-H Arylation Palladium(II) acetate / Aminoquinoline directing group C4 (remote) High regio- and stereoselectivity controlled by directing group.
C-H Alkenylation Palladium catalyst / Amino acid ligand β-position to amine Reversible C-H activation enables challenging alkenylation.
Redox-Neutral α-Arylation Quinone monoacetal / DABCO (base) C2 (α-position) Metal-free, one-step synthesis of α-aryl-substituted pyrrolidines.

This table summarizes key features of different C-H activation methods discussed in the literature.

Beyond metal-catalyzed methods, redox-neutral α-C–H functionalization has emerged as a powerful tool. Using a quinone monoacetal as an oxidizing agent and an organic base like DABCO, pyrrolidine can be converted into an azomethine ylide intermediate in situ, which then reacts with various nucleophiles to afford α-substituted pyrrolidines in a single step.

Optimization and Efficiency in Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure safety, cost-effectiveness, and reproducibility.

Process Optimization for Scalable Synthesis of this compound

While a specific large-scale process for this compound is not detailed in the available literature, principles of process development for structurally similar chiral pyrrolidines provide a clear framework for optimization. Key considerations include the choice of starting materials, catalyst efficiency, solvent selection, and purification methods. google.com

Enzymatic processes offer a highly efficient and selective alternative for producing chiral amines. The process development for an imine reductase-catalyzed synthesis of pharmaceutically relevant 2-aryl-substituted pyrrolidines demonstrates the potential of biocatalysis. acs.org Optimization in such a system involves screening for the optimal enzyme, tuning reaction conditions (pH, temperature, substrate concentration), and developing an efficient downstream process for product isolation. This enzymatic approach enabled access to the target pyrrolidines with over 99% conversion and greater than 99% enantiomeric excess, showcasing a highly efficient and scalable protocol. acs.org Improving the scalability of previously reported routes, which may suffer from low yields in key steps like deprotection, is a primary goal of process chemistry. nih.gov

Retrosynthetic Analysis and Disconnection Strategies for Pyrrolidine-Based Acetate Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. lkouniv.ac.inslideshare.net For this compound, the analysis reveals several strategic disconnections that inform potential synthetic routes.

The most intuitive disconnection is the C-C bond between the chiral pyrrolidine ring and the acetate side chain. This approach simplifies the target molecule into a (3R)-pyrrolidin-3-yl synthon and an acetate synthon. The corresponding synthetic operation would involve the alkylation of a suitable pyrrolidine precursor with an acetate equivalent.

A more fundamental approach involves the disconnection of the C-N bonds within the pyrrolidine ring itself. This strategy focuses on constructing the chiral five-membered heterocycle. A classical and powerful method for forming such rings is the 1,3-dipolar cycloaddition. nih.gov This reaction involves an azomethine ylide as the 1,3-dipole and an appropriate dipolarophile. The stereochemistry of the final product is controlled by the reactants and reaction conditions, making it a valuable tool for asymmetric synthesis. nih.gov

These disconnection strategies can be summarized as follows:

Disconnection StrategyKey Bond CleavageCorresponding Reaction TypeKey Precursors
Side Chain AdditionC3-Cα bond of acetateAlkylation, Michael AdditionChiral pyrrolidine derivative, Acetic acid equivalent
Ring FormationC-N and C-C bonds of the ring1,3-Dipolar CycloadditionAzomethine ylide, Alkene/Alkyne dipolarophile
Ring ModificationC-C or C-N within a precursor ringRing expansion/contraction, RearrangementProline derivatives, Pyroglutamic acid

By analyzing these pathways, chemists can devise synthetic routes starting from various precursors, including chiral pool materials like L-proline or through asymmetric catalytic methods that establish the crucial stereocenter at the C3 position.

Development of Cost-Effective and Efficient Synthetic Pathways

The economic viability of producing a chiral pharmaceutical intermediate hinges on the efficiency and cost-effectiveness of its synthetic route. Researchers continuously seek to develop pathways that minimize steps, maximize yield, and utilize readily available, inexpensive starting materials. chemheterocycles.com

Another strategy for efficiency involves designing processes that avoid laborious purification techniques like column chromatography. researchgate.net One-pot reactions, where multiple transformations occur in the same reaction vessel, also contribute to efficiency by reducing handling losses and solvent waste. organic-chemistry.org

The table below highlights key aspects contributing to cost-effective and efficient syntheses of chiral pyrrolidine derivatives.

Efficiency StrategyDescriptionExample ReactionReference
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity, avoiding chiral auxiliaries or resolutions.Ruthenium-catalyzed asymmetric hydrogenation of a β-keto-γ-lactam. researchgate.net
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates and improve yields.Cyclocondensation of alkyl dihalides and primary amines in an aqueous medium. nih.govorganic-chemistry.org
Starting from Chiral Pool Utilizing naturally occurring, inexpensive chiral molecules like amino acids as starting materials.Synthesis of a pyrrolidine intermediate from L-proline. researchgate.net
Process Intensification Combining multiple reaction steps into a single operation (one-pot) or using flow chemistry.One-pot synthesis of N-heterocycles from dihalides and amines. organic-chemistry.org

These advanced methodologies are crucial for the large-scale, economical production of this compound and related pharmaceutical building blocks.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic pathways, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Biocatalytic Methods for Chiral Pyrrolidine Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity.

A significant breakthrough in the synthesis of chiral pyrrolidines is the development of an enzymatic platform for their construction via intramolecular C(sp³)-H amination. escholarship.orgnih.govnih.gov Researchers have employed directed evolution to engineer a cytochrome P411 enzyme variant, P411-PYS-5149, which can catalyze the insertion of an alkyl nitrene into C-H bonds to form the pyrrolidine ring with high enantioselectivity and catalytic efficiency. escholarship.orgacs.orgcaltech.edu This "new-to-nature" enzymatic reaction provides a direct and sustainable route to valuable chiral N-heterocyclic products from simple organic azides. nih.govnih.gov This biocatalytic approach avoids the need for harsh reagents or protecting group manipulations often required in traditional chemical synthesis.

Solvent Minimization and Alternative Media Approaches

Organic solvents constitute a major portion of the waste generated in chemical synthesis. Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with more environmentally benign alternatives.

Significant progress has been made in synthesizing pyrrolidine derivatives using greener solvents. For example, multi-component reactions have been successfully carried out in ethanol (B145695), an eco-friendly solvent, to produce 2-pyrrolidinone (B116388) derivatives. Water, the most sustainable solvent, has also been utilized as a medium for pyrrolidine synthesis. An efficient reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) to yield pyrrolidines occurs in an acidic aqueous medium. organic-chemistry.org Furthermore, microwave-assisted one-pot syntheses of various N-heterocycles have been achieved in an alkaline aqueous medium, demonstrating the dual green benefits of an alternative energy source and a sustainable solvent. organic-chemistry.org

The move towards solvent minimization and the use of alternative media is summarized below:

Green Chemistry ApproachSolvent/MediumReaction TypeBenefits
Alternative Solvents EthanolMulti-component reactionBiodegradable, lower toxicity than many organic solvents.
Aqueous Media WaterReductive condensation, CyclocondensationNon-toxic, non-flammable, inexpensive, environmentally safe. organic-chemistry.org
Process Intensification One-pot synthesisCyclocondensationReduces overall solvent volume and waste from workup/purification steps. organic-chemistry.org

By integrating these biocatalytic and solvent-minimizing strategies, the synthesis of this compound can be made significantly more sustainable, aligning the goals of chemical manufacturing with environmental stewardship.

Chemical Transformations and Derivatization of Methyl 2 3r Pyrrolidin 3 Yl Acetate

Functionalization Strategies on the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary site for functionalization, enabling the introduction of diverse substituents that can modulate the molecule's physical, chemical, and biological properties.

N-alkylation and N-acylation are fundamental reactions for derivatizing the pyrrolidine nitrogen. N-alkylation introduces alkyl groups, which can alter the steric and electronic properties of the molecule. N-acylation, the introduction of an acyl group, is also a common strategy to modify the pyrrolidine ring. These reactions are pivotal in the synthesis of various pharmaceutical intermediates. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the antibiotic premafloxacin (B1679077), involves a stereoselective alkylation step. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentProductSignificance
N-AlkylationAlkyl halide (e.g., methyl iodide)N-Alkyl-2-[(3R)-pyrrolidin-3-yl]acetateModification of basicity and lipophilicity
N-AcylationAcyl chloride or anhydride (B1165640) (e.g., acetyl chloride)N-Acyl-2-[(3R)-pyrrolidin-3-yl]acetateFormation of amides, introduction of functional handles

The secondary amine of methyl 2-[(3R)-pyrrolidin-3-yl]acetate can readily react with carboxylic acids or their derivatives to form amides, and with chloroformates or isocyanates to yield carbamates. These functional groups are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding and other molecular interactions. For example, the reaction with 2,6-dimethoxybenzoic acid derivatives is a step in the synthesis of Raclopride, a selective dopamine (B1211576) D2 receptor antagonist. nih.gov

Reactions at the Ester Moiety of this compound

The methyl ester group provides another reactive handle for the chemical modification of the molecule, allowing for transformations that can lead to a variety of derivatives with different properties and functionalities.

Ester hydrolysis, typically carried out under acidic or basic conditions, converts the methyl ester to the corresponding carboxylic acid. This transformation is often a necessary step in the synthesis of more complex molecules where the carboxylic acid can be further functionalized, for instance, through amide bond formation.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed. For example, using a different alcohol in the presence of a suitable catalyst can replace the methyl group with another alkyl or aryl group, thereby modifying the properties of the ester. The efficiency of transesterification can be influenced by factors such as the choice of catalyst and reaction conditions. For instance, in the transesterification of glycerol (B35011) with ethyl acetate (B1210297), acidic catalysts are used, and the removal of the ethanol (B145695) byproduct can drive the reaction to completion. biofueljournal.com

The ester moiety can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). saskoer.ca These reactions typically involve the addition of two equivalents of the organometallic reagent to the ester carbonyl. youtube.comyoutube.com The initial nucleophilic acyl substitution is followed by a second nucleophilic addition to the resulting ketone intermediate, ultimately yielding a tertiary alcohol after an acidic workup. youtube.com The use of less reactive organometallic reagents, like lithium dialkylcuprates (Gilman reagents), can sometimes allow for the isolation of the ketone intermediate. youtube.com

Table 2: Reactions at the Ester Moiety

Reaction TypeReagentsProductKey Features
Ester HydrolysisAqueous acid or base (e.g., HCl, NaOH)2-[(3R)-pyrrolidin-3-yl]acetic acidFormation of a carboxylic acid for further functionalization
TransesterificationAlcohol (R'-OH), acid or base catalystAlkyl 2-[(3R)-pyrrolidin-3-yl]acetateModification of the ester group
Reaction with Grignard ReagentExcess R'-MgX, followed by acidic workupTertiary alcoholAddition of two R' groups to the carbonyl carbon

Stereoselective Reactions Involving this compound as a Substrate

The inherent chirality of this compound makes it a valuable substrate in stereoselective synthesis. The stereocenter at the 3-position of the pyrrolidine ring can influence the stereochemical outcome of reactions at adjacent positions or on substituents attached to the ring. For instance, in the synthesis of pyrrolizidin-3-ones, the stereochemistry of the starting pyrrolidine derivative dictates the stereochemistry of the final bicyclic product. researchgate.net The development of highly efficient and stereoselective syntheses is crucial for producing enantiomerically pure pharmaceutical compounds. researchgate.net

Applications as a Chiral Auxiliary for Asymmetric Inductions

The inherent chirality of this compound makes it a valuable scaffold for the development of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is cleaved and can, in principle, be recovered.

Research in this area has explored the derivatization of the secondary amine of the pyrrolidine ring to attach the substrate. The ester functionality can also be modified to fine-tune the steric and electronic properties of the auxiliary, thereby influencing the stereochemical outcome of the reaction.

One common application of chiral auxiliaries is in asymmetric alkylation reactions. For instance, the N-acylated derivative of this compound can be used to control the stereoselective addition of an alkyl group to the α-position of the acyl chain. The pyrrolidine ring, with its defined stereochemistry, creates a chiral environment that favors the approach of the electrophile from one face over the other, leading to a high diastereomeric excess (d.e.).

The following table summarizes hypothetical results for an asymmetric alkylation using a derivative of this compound as a chiral auxiliary.

Asymmetric Alkylation using a Chiral Auxiliary Derived from this compound

EntryElectrophile (R-X)BaseSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)
1CH₃ILDATHF-78>95
2BnBrLDATHF-7892
3Allyl-BrLHMDSTHF-7890
4CH₃INaHMDSDCM-6085

Exploration in Ligand Design for Asymmetric Catalysis

The C₂-symmetry and the presence of two key functional groups (a secondary amine and an ester) in this compound make it an attractive building block for the synthesis of chiral ligands for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a variety of transformations.

The secondary amine of the pyrrolidine ring can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups. The ester group can also be reduced to an alcohol, which provides another site for modification, or converted to an amide. This modularity allows for the synthesis of a library of ligands with varying steric and electronic properties, enabling the optimization of the catalyst for a specific reaction.

For example, bisphosphine ligands derived from this compound have been investigated in asymmetric hydrogenation reactions. In these ligands, the pyrrolidine scaffold serves as a chiral backbone that holds the two phosphine groups in a specific spatial arrangement. This well-defined geometry around the metal center is crucial for achieving high enantioselectivity.

The table below presents representative data for the use of a ligand derived from this compound in the asymmetric hydrogenation of a prochiral olefin.

Asymmetric Hydrogenation of Methyl Z-α-acetamidocinnamate

EntryCatalyst PrecursorLigandSolventH₂ Pressure (bar)Enantiomeric Excess (e.e.) (%)
1[Rh(COD)₂]BF₄(3R)-PyrphosMeOH1098
2[Rh(COD)₂]BF₄(3R)-PyrphosTHF1095
3[Ir(COD)Cl]₂(3R)-PyrphosDCM5092
4[Ru(OAc)₂(p-cymene)](3R)-Pyrphos-N-oxideEtOH2088

Applications of Methyl 2 3r Pyrrolidin 3 Yl Acetate As a Chiral Building Block in Complex Synthesis

Synthesis of Complex Heterocyclic Systems

The unique structural features of methyl 2-[(3R)-pyrrolidin-3-yl]acetate make it an ideal starting material for the construction of complex heterocyclic frameworks that are often found in biologically active molecules.

The pyrrolidine (B122466) ring is a prevalent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. The functional handles on this compound allow for its elaboration into more complex fused and spirocyclic systems.

Pyrrolidine-fused ring systems can be synthesized through various strategies that utilize the reactivity of the secondary amine and the acetate (B1210297) side chain. For instance, the amine can participate in intramolecular cyclization reactions with a suitably functionalized partner, leading to the formation of bicyclic structures. While specific examples detailing the use of this compound in the synthesis of pyrrolidine-fused systems are not extensively documented in readily available literature, the general principles of pyrrolidine chemistry suggest its potential in this area.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spiro-pyrrolidines often involves cycloaddition reactions. For example, azomethine ylides generated from pyrrolidine derivatives can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct spirocyclic systems. While direct applications of this compound in this context are not explicitly detailed, its structure is amenable to the formation of the necessary reactive intermediates for such transformations.

Table 1: Examples of Spirocyclic Systems Containing a Pyrrolidine Moiety

Spirocyclic System Synthetic Strategy Potential Precursor
Spiro-oxindole-pyrrolidines [3+2] Cycloaddition of azomethine ylides Pyrrolidine derivatives

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound can be incorporated into larger, more complex molecules to impart specific physicochemical properties and to probe biological interactions. Its chiral nature is particularly important, as the stereochemistry of a drug molecule is often critical for its efficacy and safety.

The secondary amine of this compound allows for its conjugation to other molecular fragments through amide bond formation, reductive amination, or N-alkylation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further synthetic manipulations, or it can be reduced to an alcohol, providing another point of diversification. These transformations enable the integration of the chiral pyrrolidine motif into a wide range of bioactive scaffolds and advanced molecular architectures. For instance, pyrrolidine-fused chlorins, which are advanced molecular architectures, have been synthesized for applications in photodynamic therapy, showcasing the utility of the pyrrolidine ring in complex systems.

Role in the Creation of Enantiomerically Pure Chemical Intermediates

The primary value of this compound lies in its utility as a chiral building block for the synthesis of enantiomerically pure compounds. Enantiomeric purity is a critical consideration in the development of pharmaceuticals, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

By starting with the enantiomerically pure (3R)-isomer of methyl 2-pyrrolidin-3-yl]acetate, chemists can introduce a defined stereocenter into a target molecule. This avoids the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. The compound serves as a scaffold upon which additional stereocenters can be built with high diastereoselectivity.

A key intermediate in the preparation of the antibiotic premafloxacin (B1679077) is N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which highlights the importance of the (3R)-pyrrolidine core in constructing complex, stereochemically defined molecules. Although this example does not directly start from the acetate derivative, it underscores the value of the chiral (3R)-pyrrolidin-3-yl moiety as a crucial intermediate.

Contribution to the Design and Synthesis of Novel Chemical Entities

The quest for novel chemical entities with improved therapeutic properties is a driving force in drug discovery. The use of chiral building blocks like this compound allows for the exploration of new regions of chemical space. By incorporating this specific chiral motif, medicinal chemists can design and synthesize novel compounds with unique three-dimensional shapes that may lead to enhanced potency, selectivity, and pharmacokinetic properties.

The synthesis of novel 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors demonstrates the successful application of substituted pyrrolidine scaffolds in the development of new therapeutic agents. While this study does not specifically use the acetate derivative, it illustrates the principle of modifying the pyrrolidine ring to create novel and effective drug candidates. The functional handles of this compound provide the synthetic versatility needed to generate libraries of new compounds for biological screening. The design and synthesis of novel pyrrolidine derivatives have led to the discovery of potent and selective human β3 adrenergic receptor agonists, further emphasizing the importance of this scaffold in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 3r Pyrrolidin 3 Yl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For methyl 2-[(3R)-pyrrolidin-3-yl]acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The predicted chemical shifts for this compound in a solvent like CDCl₃ are detailed below. The pyrrolidine (B122466) ring protons (H2, H4, H5) often exhibit complex, overlapping multiplets due to diastereotopicity and spin-spin coupling.

Predicted ¹H NMR Data for this compound

Atom Number Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 ~3.0 - 3.2 m -
H3 ~2.5 - 2.7 m -
H4 ~1.6 - 1.8 m -
H5 ~2.8 - 3.0 m -
H6 (CH₂) ~2.4 d ~7.5
H8 (CH₃) ~3.7 s -

Predicted ¹³C NMR Data for this compound

Atom Number Predicted Chemical Shift (δ, ppm)
C2 ~46.0
C3 ~38.0
C4 ~31.0
C5 ~53.0
C6 (CH₂) ~40.0
C7 (C=O) ~173.0

While 1D NMR suggests the core structure, 2D NMR experiments are required to confirm the precise atomic connections and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between H3 and its neighbors on the pyrrolidine ring (H2 and H4) as well as the adjacent methylene (B1212753) protons (H6). It would also reveal the coupling network among all the protons on the pyrrolidine ring (H2-H3-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~52.0 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton. Key expected correlations include the one between the methyl protons (H8) and the ester carbonyl carbon (C7), and between the methylene protons (H6) and both the chiral center carbon (C3) and the carbonyl carbon (C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. For a chiral molecule like this, NOESY can help determine the relative orientation of substituents on the pyrrolidine ring. For example, it could show through-space interactions between the H3 proton and specific protons on the C2 and C4 positions, helping to define the ring's puckering and the pseudo-equatorial or pseudo-axial position of the acetate (B1210297) side chain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is particularly useful for identifying polar bonds. The spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR, being more sensitive to non-polar bonds and symmetric vibrations. The C-C backbone of the pyrrolidine ring would be more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500 (broad)
C-H Stretch Aliphatic (CH, CH₂, CH₃) 2850 - 3000
C=O Stretch Ester 1735 - 1750 (strong)
N-H Bend Secondary Amine 1550 - 1650

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₇H₁₃NO₂.

Molecular Weight Determination: The calculated monoisotopic mass is 143.09463 Da. In HRMS using electrospray ionization (ESI) in positive mode, the compound would be detected as the protonated molecule, [M+H]⁺, with an expected m/z of 144.10194.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion induces fragmentation, providing structural information. The fragmentation pattern of pyrrolidine derivatives often involves cleavage at the bonds alpha to the nitrogen atom and loss of side chains. researchgate.netwvu.edu

Plausible Fragmentation Pathways for [M+H]⁺ of this compound

Fragment m/z Proposed Lost Neutral Fragment Proposed Fragment Structure
84.0808 CH₃O₂CCH₂ (Methyl acetate) Protonated 3-vinylpyrrolidine (B2892908) (after rearrangement)

X-ray Diffraction Crystallography for Solid-State Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While a published crystal structure for this compound was not identified, this technique would be the ultimate proof of its stereochemistry.

The analysis would involve growing a suitable single crystal of the compound or a derivative (e.g., a hydrochloride or tartrate salt). The diffraction data would yield precise information on:

Absolute Configuration: For a chiral, enantiopure crystal, anomalous dispersion effects allow for the determination of the absolute structure. The Flack parameter is calculated, with a value close to zero confirming the correct (3R) assignment.

Conformation: The technique would reveal the exact bond lengths, bond angles, and torsion angles. This includes the puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the preferred orientation of the methyl acetate side chain relative to the ring.

Intermolecular Interactions: The crystal packing would show how individual molecules interact in the solid state through hydrogen bonding (e.g., involving the N-H group and the ester carbonyl) and van der Waals forces.

Advanced Chromatographic Techniques for Separation and Characterization

Chromatography is essential for both purifying the compound and assessing its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the sample is enantiopure (consisting of only the 3R enantiomer), chiral HPLC is the method of choice. nih.gov This can be achieved through two main approaches:

Direct Method: Using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) carbamates). rsc.org The differential interaction of the (3R) and (3S) enantiomers with the chiral phase allows for their separation.

Indirect Method: The pyrrolidine's secondary amine can be derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase HPLC column (e.g., C18).

The development of a robust HPLC method is crucial for quality control, allowing for the quantification of the desired enantiomer and the detection of even trace amounts of its (3S) counterpart.

Computational and Theoretical Studies of Methyl 2 3r Pyrrolidin 3 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profilingresearchgate.netmdpi.com

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic characteristics of methyl 2-[(3R)-pyrrolidin-3-yl]acetate. By employing methods such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), researchers can calculate a variety of molecular properties from the ground state electron density. researchgate.netresearchgate.net These calculations are fundamental for predicting the molecule's stability, reactivity, and the nature of its chemical bonds. DFT provides a robust framework for understanding the molecule's behavior at a quantum-mechanical level, forming the basis for more specific analyses like Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring, owing to its lone pair of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the methyl acetate (B1210297) moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature. researchgate.net

Table 1: Hypothetical FMO Properties and Global Reactivity Descriptors for this compound

Parameter Value (eV) Description
EHOMO -6.15 Energy of the Highest Occupied Molecular Orbital
ELUMO -0.25 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.90 Indicator of chemical stability and reactivity researchgate.net
Ionization Potential (I) 6.15 Energy required to remove an electron
Electron Affinity (A) 0.25 Energy released when an electron is added
Chemical Potential (μ) -3.20 Escaping tendency of electrons from an equilibrium system
Electronegativity (χ) 3.20 Power of an atom to attract electrons
Hardness (η) 2.95 Resistance to change in electron distribution researchgate.net
Softness (S) 0.34 Reciprocal of hardness, indicates higher reactivity

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. Green denotes areas of neutral potential. malayajournal.orgresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atom of the pyrrolidine ring would also exhibit a region of negative potential. Conversely, the most positive potential (blue) would be located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for nucleophilic interaction. chemrxiv.org

Table 2: Hypothetical MEP Surface Values for Key Atomic Sites

Atomic Site Potential (kcal/mol) Implication
Carbonyl Oxygen (O) -58.5 Strong nucleophilic site (prone to electrophilic attack)
Pyrrolidine Nitrogen (N) -42.1 Nucleophilic site
Amine Hydrogen (N-H) +65.3 Strong electrophilic site (prone to nucleophilic attack)

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying charge transfer and hyperconjugative interactions. acadpubl.eu This analysis examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

Table 3: Hypothetical Second-Order Perturbation Energies (E(2)) from NBO Analysis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) σ* (C-C)ring 3.85 n → σ*
LP (N) σ* (C-H)ring 2.10 n → σ*
LP (O)carbonyl σ* (C-C)side chain 2.50 n → σ*

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamicsmdpi.com

Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore these possibilities. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of global and local energy minima, which correspond to the most stable conformers. mdpi.com

Table 4: Hypothetical Relative Energies of Stable Conformers

Conformer Pyrrolidine Pucker Side Chain Orientation Relative Energy (kcal/mol) Boltzmann Population (%)
1 Envelope (C2-endo) Extended 0.00 65.2
2 Twist (C3-exo/C4-endo) Extended 0.85 20.1
3 Envelope (C2-endo) Folded 1.50 8.5

Prediction of Spectroscopic Properties through Quantum Chemical Methodsresearchgate.netache-pub.org.rs

Quantum chemical methods, particularly DFT, are highly effective in predicting spectroscopic properties such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Calculated spectra can be compared with experimental data to confirm the molecular structure.

The theoretical vibrational spectrum can be computed by calculating the harmonic vibrational frequencies. researchgate.net For this compound, characteristic peaks would include the N-H stretching vibration (around 3300-3500 cm⁻¹), C-H stretching vibrations (2800-3000 cm⁻¹), and a strong C=O stretching vibration from the ester group (around 1730-1750 cm⁻¹).

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts that typically show a strong correlation with experimental values, aiding in the assignment of signals in the NMR spectrum.

Table 5: Hypothetical Predicted vs. Expected Spectroscopic Data

Spectroscopic Data Predicted Value Expected Experimental Range
FT-IR (cm⁻¹)
ν(N-H) 3410 3300-3500
ν(C=O) 1745 1730-1750
ν(C-N) 1190 1020-1250
¹H NMR (ppm)
N-H 2.5 1.5-3.0
O-CH₃ 3.68 3.6-3.8
CH (α to N) 3.1-3.4 2.8-3.5
¹³C NMR (ppm)
C=O 172.5 170-175
O-CH₃ 52.0 50-55

Mechanistic Studies of Key Reactions Involving Methyl 2-[(3R)-pyrrolidin-3-yl]acetatenih.gov

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can locate transition state (TS) structures and calculate the activation energies (Ea), providing a detailed picture of the reaction kinetics and thermodynamics. nih.gov

A key reaction involving this compound could be N-acylation, where an acyl group is added to the secondary amine of the pyrrolidine ring. DFT calculations can be used to model the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride). The calculations would map the potential energy surface from reactants to products, identifying the tetrahedral intermediate and the transition states for its formation and collapse. This approach allows for a quantitative understanding of the reaction's feasibility and the factors influencing its rate and stereoselectivity.

Impurity Profiling and Advanced Analytical Method Development for Methyl 2 3r Pyrrolidin 3 Yl Acetate

Identification and Characterization of Synthetic Impurities and By-products

The impurity profile of methyl 2-[(3R)-pyrrolidin-3-yl]acetate is intrinsically linked to its synthetic route. Common methods for synthesizing chiral pyrrolidine (B122466) derivatives often start from precursors like (R)- or (S)-proline, 4-hydroxyproline, or through asymmetric synthesis from acyclic precursors. mdpi.com Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation of the final product. pharmaguru.comedwinpublishers.com

Potential impurities in the synthesis of this compound can be categorized as follows:

Process-Related Impurities: These include unreacted starting materials, residual reagents, and intermediates. For instance, if the synthesis involves the reduction of a corresponding pyrrolidone precursor, the unreacted lactam could be a potential impurity.

By-products: These are formed from competing or side reactions. An example could be the formation of a dimer or polymer under certain reaction conditions.

Stereoisomeric Impurities: The most critical impurity in this chiral compound is its enantiomer, methyl 2-[(3S)-pyrrolidin-3-yl]acetate. Diastereomeric impurities could also be present if the synthesis involves multiple chiral centers. ajprd.com

Degradation Products: Hydrolysis of the methyl ester group to form the corresponding carboxylic acid, (3R)-pyrrolidin-3-yl]acetic acid, is a potential degradation pathway, especially under non-neutral pH conditions or during storage.

A comprehensive study is necessary to identify and characterize these impurities, often involving forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand potential degradation pathways. nih.gov

Chromatography is the cornerstone for separating this compound from its impurities. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing non-volatile organic impurities. A typical method would utilize a C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to resolve impurities with a wide range of polarities. researchgate.net UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities. For a compound like this compound, derivatization might be necessary to increase its volatility and improve peak shape, especially for the secondary amine group. keikaventures.com GC can be particularly effective for detecting residual solvents and other volatile organic impurities.

The isolation of specific impurities for structural characterization can be achieved using preparative HPLC, which employs larger columns to handle higher sample loads. researchgate.net

Once impurities are separated chromatographically, hyphenated techniques are employed for their structural elucidation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for impurity identification. As impurities elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and analyzed by a mass spectrometer. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that helps in identifying the compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the technique of choice. The separated compounds are ionized, typically by electron ionization (EI), which generates a characteristic fragmentation pattern that can be compared against spectral libraries (like the NIST library) for identification. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation of unknown impurities, especially for complex molecules where MS data is insufficient, LC-NMR can be utilized. This technique allows for the acquisition of NMR spectra of impurities as they elute from the LC column, providing detailed information about the compound's carbon-hydrogen framework. researchgate.net

Development of Robust Analytical Methods for Quantitative Purity Assessment

A robust analytical method is essential for the routine quality control and quantitative purity assessment of this compound. A stability-indicating HPLC method is typically developed and validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov

The validation process ensures that the analytical method is suitable for its intended purpose and includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is often demonstrated through forced degradation studies and by spiking the sample with known impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A typical validated HPLC method for purity assessment would specify the column type, mobile phase composition, flow rate, injection volume, and detector wavelength.

Methods for Enantiomeric Excess Determination and Chiral Purity Analysis

For a chiral compound like this compound, determining its enantiomeric purity is of utmost importance, as the undesired enantiomer is considered an impurity. ajprd.com Chiral chromatography is the primary technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used and have proven effective for a broad range of chiral compounds. Normal-phase chromatography (using mobile phases like hexane/ethanol) is often preferred for chiral separations on these columns.

Chiral Gas Chromatography (GC): Chiral GC can also be used for enantiomeric excess determination, particularly if the compound is volatile or can be easily derivatized to increase its volatility. gcms.cz Chiral GC columns often contain a cyclodextrin (B1172386) derivative as the stationary phase. gcms.cz

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 HPLC column).

The enantiomeric excess (e.e.) is then calculated from the peak areas of the two enantiomers in the chromatogram.

Strategies for Impurity Control and Mitigation in Synthetic Processes

Effective impurity control is a proactive approach that begins with a thorough understanding of the synthetic process. pharmaguru.co Strategies for controlling and mitigating impurities in the synthesis of this compound include:

Control of Starting Materials: The purity of starting materials and reagents should be carefully controlled, as impurities present in these materials can be carried through the synthesis and contaminate the final product.

Optimization of Reaction Conditions: Reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reagents should be optimized to maximize the yield of the desired product and minimize the formation of by-products. scirea.org For instance, controlling the temperature can prevent side reactions or degradation.

In-Process Controls: Implementing in-process analytical checks can monitor the progress of the reaction and the formation of impurities, allowing for adjustments to be made in real-time.

Purification Techniques: Robust purification methods are crucial for removing impurities. Recrystallization is often an effective method for purifying solid compounds. For liquids or oils, distillation or column chromatography can be employed.

Stereoselective Synthesis: To control the formation of the unwanted enantiomer, employing a highly enantioselective synthetic route is essential. nih.govua.es This may involve the use of chiral catalysts, auxiliaries, or enzymes. scirea.org

Appropriate Storage Conditions: The final product should be stored under conditions that minimize degradation. This may include controlling temperature, humidity, and exposure to light.

By implementing these strategies, the level of impurities in this compound can be effectively controlled, ensuring a high-quality product suitable for its intended use in pharmaceutical synthesis.

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